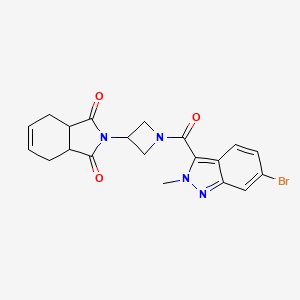

2-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound is a heterocyclic organic molecule featuring a 6-bromo-2-methyl-2H-indazole core linked via a carbonyl group to an azetidine ring, which is further connected to a tetrahydroisoindole-dione scaffold. The azetidine ring introduces conformational rigidity, while the isoindole-dione fragment may contribute to π-stacking interactions. Its synthesis likely involves multi-step reactions, including condensation and cyclization steps, analogous to methods described for structurally related triazolothiadiazoles .

Properties

IUPAC Name |

2-[1-(6-bromo-2-methylindazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O3/c1-23-17(15-7-6-11(21)8-16(15)22-23)20(28)24-9-12(10-24)25-18(26)13-4-2-3-5-14(13)19(25)27/h2-3,6-8,12-14H,4-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPNPZUZCSIYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 2034446-43-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 437.3 g/mol. The structure includes an indazole moiety and an azetidine ring, which are significant for their biological interactions. The presence of bromine and other substituents can influence the compound's reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H17BrN6O |

| Molecular Weight | 437.3 g/mol |

| CAS Number | 2034446-43-8 |

Antiparasitic Activity

Recent studies have indicated that indazole derivatives exhibit significant antiparasitic properties. For instance, compounds similar to the target molecule have shown potent activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The SAR analysis revealed that electron-withdrawing groups enhance the activity against these protozoa. In vitro assays demonstrated that certain derivatives possess IC50 values lower than 0.050 µM against these pathogens .

Antitumor Activity

The compound's structural features suggest potential antitumor activity as well. Compounds containing indazole scaffolds have been reported to modulate cell growth and induce apoptosis in various cancer cell lines. The mechanism often involves inhibition of specific kinases involved in tumor progression. For instance, a related compound was shown to inhibit ALK enzymes at varying concentrations, indicating its potential as a targeted therapy .

Case Studies

- Antiprotozoal Efficacy : A study evaluated several indazole derivatives for their effectiveness against E. histolytica. The results indicated that modifications at the 2-position of the phenyl ring significantly increased potency, with some compounds achieving IC50 values significantly below those of standard treatments .

- Kinase Inhibition : Another investigation focused on the compound's ability to inhibit ALK kinases. The findings suggested that higher ATP concentrations reduced the compound's efficacy, highlighting its competitive inhibition mechanism .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related indazole compounds reveal critical insights into how modifications affect biological activity:

- Substituents : Electron-withdrawing groups (e.g., -NO2, -CF3) at specific positions on the phenyl ring enhance antiparasitic activity.

- Ring Modifications : Alterations in the azetidine or isoindole structures can lead to significant changes in potency and selectivity against target organisms or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional motifs with three major classes:

- Triazolothiadiazoles (e.g., compounds 5a,b in ) : These derivatives lack the isoindole-dione system but include a triazole-thiadiazole core. While triazolothiadiazoles exhibit antimicrobial and anticancer activities, the presence of the isoindole-dione in the target compound may enhance solubility and metabolic stability .

- Indazole-based derivatives : Brominated indazoles, such as those in , often serve as kinase inhibitors. The addition of the azetidine-isoindole-dione chain in the target compound likely alters target selectivity compared to simpler bromoindazoles.

- Zygocaperoside and Isorhamnetin glycosides (): Though structurally distinct (flavonoid vs. heterocyclic), these compounds highlight the role of halogenation and glycosylation in modulating bioavailability—a property relevant to the bromine and carbonyl groups in the target molecule .

Physicochemical and Pharmacokinetic Properties

Hypothetical data for comparison (based on analogous compounds):

| Property | Target Compound | Triazolothiadiazole 5a | Zygocaperoside |

|---|---|---|---|

| Molecular Weight (g/mol) | ~495 | ~315 | ~650 |

| LogP | 2.8 (estimated) | 3.5 | 1.2 |

| Aqueous Solubility (µg/mL) | <10 | <5 | >100 |

| Metabolic Stability (t1/2) | 4.2 h (rat liver) | 1.5 h | 8.0 h |

However, its larger size may limit membrane permeability .

Research Findings and Challenges

- Synthetic Complexity : The multi-step synthesis (similar to ) poses scalability challenges, particularly in azetidine ring formation and bromine positioning.

- Spectroscopic Characterization : As with Zygocaperoside (), NMR and UV-Vis spectroscopy are critical for confirming stereochemistry and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.